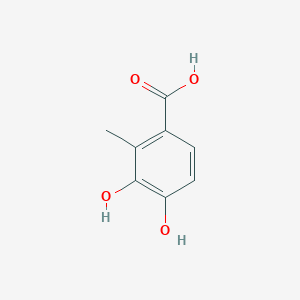

3,4-Dihydroxy-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3,4-dihydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTVOKFHNGKTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439898 | |

| Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168899-47-6 | |

| Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 3,4-Dihydroxy-2-methylbenzoic Acid

An In-depth Technical Guide to the Synthesis of 3,4-Dihydroxy-2-methylbenzoic Acid

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid, a valuable substituted catechol derivative. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations inherent in constructing this molecule.

3,4-Dihydroxy-2-methylbenzoic acid, a derivative of protocatechuic acid, belongs to the class of substituted catechols. These structures are of significant interest in medicinal chemistry and materials science. The catechol moiety is a well-known structural motif in numerous biologically active natural products and pharmaceutical agents, prized for its antioxidant properties and its ability to chelate metal ions.[1] The specific substitution pattern of 3,4-dihydroxy-2-methylbenzoic acid, with a methyl group ortho to one of the hydroxyl groups and meta to the carboxylic acid, presents a unique electronic and steric profile that can be exploited in the design of novel therapeutics and functional materials. Its synthesis, therefore, is a key enabling step for further research and development in these areas.

Strategic Approaches to Synthesis

The synthesis of a polysubstituted aromatic ring like 3,4-dihydroxy-2-methylbenzoic acid requires careful strategic planning to control the regioselectivity of the substitutions. Several conceptual pathways can be envisioned:

-

Modification of a Pre-existing Benzoic Acid Core: This approach starts with a commercially available benzoic acid derivative and introduces the required substituents in a stepwise manner. This strategy offers good control over the placement of the carboxyl group.

-

Carboxylation of a Pre-substituted Benzene Ring: This strategy involves the introduction of the carboxylic acid group onto a benzene ring that already bears the methyl and hydroxyl substituents. The success of this approach hinges on the ability to direct the carboxylation to the desired position.

-

Biocatalytic Synthesis: Leveraging the high specificity of enzymes, this approach can offer an environmentally benign route to the target molecule.[2][3]

This guide will focus on a detailed, multi-step chemical synthesis pathway based on the modification of a pre-existing benzoic acid core, as it represents a well-documented and versatile approach.[4] A theoretical alternative involving the carboxylation of 2-methylhydroquinone will also be discussed.

Primary Synthesis Pathway: A Multi-step Approach from 3-Hydroxy-4-methoxybenzoic Acid

A robust and well-documented pathway for the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid alkyl esters has been outlined, which can be subsequently hydrolyzed to the desired carboxylic acid.[4] This pathway begins with the readily available starting material, 3-hydroxy-4-methoxybenzoic acid, and proceeds through a series of transformations to install the methyl group at the C2 position, followed by demethylation to unmask the second hydroxyl group.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall workflow for the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid starting from 3-hydroxy-4-methoxybenzoic acid.

Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic Acid

Causality: The initial step involves the protection of the carboxylic acid functionality as an alkyl ester, typically a methyl or ethyl ester. This is a crucial strategic decision for two primary reasons: 1) It prevents the acidic proton of the carboxylic acid from interfering with the basic reagents used in the subsequent Mannich reaction. 2) The ester group is less deactivating towards electrophilic aromatic substitution than a carboxylic acid, which can be beneficial for the reactivity of the aromatic ring.

Experimental Protocol (Methyl Esterification):

-

To a stirred solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) at room temperature.[4]

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-4-methoxybenzoic acid methyl ester, which can be used in the next step without further purification.

Step 2: Directed Ortho-Aminomethylation (Mannich Reaction)

Causality: This step introduces a dimethylaminomethyl group at the C2 position, which is ortho to the activating hydroxyl group. The Mannich reaction is a classic method for C-C bond formation and is directed to this specific position due to the strong activating and ortho-directing effect of the phenolic hydroxyl group. This newly introduced group will serve as a precursor to the target methyl group.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve the 3-hydroxy-4-methoxybenzoic acid methyl ester (1.0 eq) in 1,4-dioxane (10 volumes).[4]

-

To this solution, add aqueous formaldehyde (37% solution, 2.0 eq) and aqueous dimethylamine (40% solution, 2.0 eq) at room temperature.[4]

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 5-7 hours, monitoring for the consumption of the starting material by TLC.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

To the residue, add 2N HCl and wash with ethyl acetate to remove any unreacted starting material.

-

Basify the aqueous layer with sodium bicarbonate to a pH of ~9, saturate with sodium chloride, and extract with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester.

Step 3: Hydrogenolysis of the Aminomethyl Group

Causality: The dimethylaminomethyl group is now converted to a methyl group via catalytic hydrogenolysis. In this reaction, the C-N bond is cleaved by hydrogen gas in the presence of a palladium catalyst. This is an efficient and clean method for converting a Mannich base into a methyl group.

Experimental Protocol:

-

Dissolve the 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester (1.0 eq) in methanol (10 volumes).

-

Add 5% Palladium on charcoal (Pd/C) catalyst (typically 10-20% by weight of the substrate).[4]

-

Pressurize the reaction vessel with hydrogen gas (5-6 kg/cm ²) and heat to 80-90 °C for 6-8 hours.[4]

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture, carefully vent the hydrogen, and filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 2N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester.

Step 4: Demethylation of the Methoxy Group

Causality: The final step in forming the catechol moiety is the cleavage of the methyl ether at the C4 position. A strong Lewis acid, such as aluminum chloride (AlCl₃), is commonly used for this purpose. The Lewis acid coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack or elimination, thereby liberating the free hydroxyl group.

Experimental Protocol:

-

To a stirred solution of 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester (1.0 eq) in toluene (10 volumes), slowly add anhydrous aluminum chloride (3.0-4.0 eq) at room temperature.[4]

-

Heat the reaction mixture to 75-85 °C for 2-3 hours.

-

Cool the reaction mixture in an ice bath to 0-5 °C and slowly quench by the addition of 2N HCl.

-

Extract the product into ethyl acetate. Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,4-dihydroxy-2-methylbenzoic acid methyl ester. This can be purified by column chromatography or recrystallization.

Step 5 (Optional): Hydrolysis of the Ester

Causality: If the free carboxylic acid is the desired final product, the alkyl ester must be hydrolyzed. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidic workup is often preferred for its high efficiency.

Experimental Protocol (Basic Hydrolysis):

-

Dissolve the 3,4-dihydroxy-2-methylbenzoic acid alkyl ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Concentrate the mixture to remove methanol.

-

Dilute with water and acidify with cold 2N HCl until the pH is ~2-3.

-

The product, 3,4-dihydroxy-2-methylbenzoic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Alternative Synthetic Route: Carboxylation of 2-Methylhydroquinone

An alternative and more convergent approach would be the direct carboxylation of 2-methylhydroquinone. This strategy is attractive as it could potentially form the target molecule in a single step from a commercially available precursor. The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.

Figure 2: Proposed Kolbe-Schmitt carboxylation of 2-methylhydroquinone.

Theoretical Considerations: In the Kolbe-Schmitt reaction, a phenoxide is treated with carbon dioxide under pressure and elevated temperature. The electrophilic carbon of CO₂ attacks the electron-rich aromatic ring. In the case of 2-methylhydroquinone, there are two hydroxyl groups that can be deprotonated to form a phenoxide. The regiochemical outcome of the carboxylation would depend on which hydroxyl group directs the substitution and the inherent steric and electronic factors of the ring. The position C3 is activated by both hydroxyl groups and is sterically accessible, making it a likely site for carboxylation. However, other isomers could also be formed, and the reaction conditions would need to be carefully optimized to favor the desired product.

Challenges:

-

Regioselectivity: While carboxylation at C3 is plausible, carboxylation at other positions could lead to a mixture of products, necessitating challenging purification.

-

Harsh Conditions: The Kolbe-Schmitt reaction often requires high temperatures and pressures, which might not be suitable for all laboratory settings.

-

Substrate Reactivity: The presence of two hydroxyl groups can lead to side reactions or decomposition under the harsh reaction conditions.

Comparative Analysis of Synthetic Pathways

| Feature | Primary Pathway (from 3-Hydroxy-4-methoxybenzoic acid) | Alternative Pathway (from 2-Methylhydroquinone) |

| Number of Steps | 4-5 | 1-2 |

| Control of Regiochemistry | High; each step is well-defined. | Potentially low; risk of isomeric mixtures. |

| Scalability | High; based on established and scalable reactions. | Moderate; high-pressure reactions can be challenging to scale. |

| Starting Material Cost | Moderate | Potentially lower |

| Overall Yield | Moderate, typical for multi-step synthesis. | Potentially high if regioselectivity can be controlled. |

| Process Robustness | High; a documented and validated route.[4] | Lower; requires significant optimization. |

Conclusion

The synthesis of 3,4-dihydroxy-2-methylbenzoic acid is most reliably achieved through a multi-step pathway starting from 3-hydroxy-4-methoxybenzoic acid. This route offers excellent control over the regiochemistry of the final product, employing a series of well-understood and scalable chemical transformations. While alternative, more convergent routes such as the direct carboxylation of 2-methylhydroquinone are conceptually appealing, they present significant challenges in controlling selectivity and may require extensive process optimization. For researchers requiring unambiguous access to this valuable compound, the detailed multi-step pathway provides a robust and dependable blueprint for its synthesis.

References

-

Johnson, G.R., et al. Synthesis of Substituted Catechols using Nitroarene Dioxygenases. Defense Technical Information Center. [Link]

-

Hansen, T.V., et al. (2000). One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. ResearchGate. [Link]

-

Hansen, T.V., et al. One-pot synthesis of substituted catechols from the corresponding phenols. Molecules, 5(3), 484-487. [Link]

-

Daugulis, O., et al. (2011). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. NIH Public Access. [Link]

- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

Dakin, H.D. (1941). Catechol. Organic Syntheses, Coll. Vol. 1, p.149 (1941); Vol. 1, p.28 (1921). [Link]

-

Pearl, I.A. (1955). Protocatechuic Acid. Organic Syntheses, Coll. Vol. 3, p.745 (1955); Vol. 28, p.85 (1948). [Link]

-

Carradori, S., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 166-172. [Link]

-

Patsnap. 2-methylbenzoic acid patented technology retrieval search results. Eureka. [Link]

- Google Patents.

-

Balderas-Hernández, V.E., et al. (2022). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. [Link]

-

Weston, A.W., & Suter, C.M. (1955). 3,5-Dihydroxybenzoic acid. Organic Syntheses, Coll. Vol. 3, p.288 (1955); Vol. 21, p.27 (1941). [Link]

-

ResearchGate. Scheme 2. Preparation of the quinones 2 and 3 from 2-methylhydroquinone. [Link]

- Google Patents. A kind of preparation method of 3,5-dihydroxybenzoic acid.

-

The Journal of Organic Chemistry. Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid. [Link]

-

PubChem. 3,4-Dimethylphenol. [Link]

-

ResearchGate. Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. [Link]

-

Patsnap Eureka. Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor. [Link]

-

ResearchGate. Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity. [Link]

-

PubMed. Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester. [Link]

Sources

- 1. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. mdpi.com [mdpi.com]

- 4. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]

3,4-Dihydroxy-2-methylbenzoic acid physical and chemical properties

An In-depth Technical Guide to 3,4-Dihydroxy-2-methylbenzoic Acid

Executive Summary

This technical guide provides a comprehensive overview of 3,4-Dihydroxy-2-methylbenzoic acid, a key organic intermediate with significant potential in pharmaceutical synthesis and materials science. As a substituted catechol and benzoic acid derivative, its unique structural features—a carboxylic acid, a catechol moiety, and a methyl group on a benzene ring—confer specific physicochemical and reactive properties. This document, intended for researchers, chemists, and drug development professionals, delves into its core physical and chemical characteristics, spectroscopic profile, a representative synthetic pathway, and its applications. The guide emphasizes the causal relationships behind its properties and provides practical, field-proven insights grounded in authoritative references.

Introduction: Strategic Importance in Synthesis

3,4-Dihydroxy-2-methylbenzoic acid (CAS 168899-47-6) is an aromatic carboxylic acid that serves as a valuable, functionalized building block in organic chemistry.[1] Its structure is a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), distinguished by a methyl group at the C2 position of the benzene ring. This substitution is not trivial; the methyl group sterically and electronically influences the reactivity of the adjacent functional groups, potentially enhancing stability against oxidative degradation compared to its parent compound, protocatechuic acid.[1]

The primary utility of this compound lies in its role as an intermediate for the preparation of more complex molecules, particularly pharmaceuticals.[2] The presence of three distinct functional handles—the carboxylic acid, and two phenolic hydroxyls—allows for selective modification and elaboration, making it a versatile scaffold in multi-step synthetic campaigns.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for specific applications. The interplay of the hydrophilic catechol and carboxyl groups with the somewhat lipophilic methyl group defines its characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-Dihydroxy-2-methylbenzoic acid | N/A |

| CAS Number | 168899-47-6 | [1] |

| Molecular Formula | C₈H₈O₄ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | White to off-white crystalline solid (predicted) | [4] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. | [4][5] |

| pKa (Predicted) | Carboxylic Acid: ~4.1; Phenolic Hydroxyls: ~9.5 | [1] |

Expert Insights:

-

Solubility: The poor water solubility, despite the presence of three polar groups, is typical for small aromatic molecules where the nonpolar benzene ring dominates. Solubility can be readily increased by deprotonation of the carboxylic acid in a basic aqueous solution to form the corresponding carboxylate salt.

-

Acidity (pKa): The carboxylic acid is the most acidic proton, with a pKa value predicted to be around 4.1.[1] This is comparable to other benzoic acids. The phenolic hydroxyl groups are significantly less acidic. The electron-donating nature of the C2-methyl group slightly destabilizes the carboxylate anion, which may render it marginally less acidic than its unsubstituted counterpart, 3,4-dihydroxybenzoic acid (pKa 4.48).[1][6] This nuanced understanding is critical for designing pH-controlled extraction and purification protocols.

Spectroscopic Profile for Structural Elucidation

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the ring. - Methyl Protons: A singlet around 2.1-2.3 ppm, integrating to 3H. - Hydroxyl Protons: Two broad singlets (phenolic OHs), chemical shift is concentration and solvent dependent. - Carboxylic Proton: A very broad singlet, typically downfield (>10 ppm), also dependent on conditions. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the 170-175 ppm range. - Aromatic Carbons: Six distinct signals, including two quaternary carbons bonded to hydroxyls (~145-150 ppm), one quaternary carbon bonded to the methyl group, one quaternary carbon bonded to the carboxyl group, and two CH carbons. |

| Infrared (IR) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - O-H Stretch (Phenolic): A broad band around 3400-3500 cm⁻¹.[1] - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1700 cm⁻¹.[1] - C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 168, corresponding to the molecular weight. - Key Fragments: Expect loss of H₂O (m/z = 150) and COOH (m/z = 123). |

The following workflow illustrates a self-validating system for the characterization of a newly synthesized batch of the target compound.

Caption: Standard analytical workflow for structural and purity validation.

Chemical Reactivity and Synthetic Utility

The reactivity of 3,4-Dihydroxy-2-methylbenzoic acid is governed by its three functional groups.

-

Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic conditions), amide formation (via an activated intermediate like an acyl chloride), and reduction to a primary alcohol.

-

Catechol Moiety: The two adjacent hydroxyl groups are susceptible to oxidation, especially under basic conditions, which can lead to quinone formation and polymerization. This catechol group is also an excellent metal chelator, capable of forming stable complexes with metal ions like iron (III) and copper (II), a property explored in related dihydroxybenzoic acid derivatives for therapeutic applications.[10]

-

Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two hydroxyl groups and the methyl group.

Its primary value is as a precursor. For instance, it is a key intermediate in the synthesis of more complex molecules where the dihydroxy-methyl-benzoate core is required.[2][11]

Representative Synthesis and Purification Protocol

While multiple synthetic routes are possible, patent literature outlines an effective multi-step process to generate the alkyl ester of 3,4-dihydroxy-2-methylbenzoic acid, which can be subsequently hydrolyzed to the target acid.[2] This approach highlights key transformations in industrial organic chemistry.

Caption: A multi-step synthetic pathway to the target compound.[2]

Protocol: Purification by Recrystallization (Conceptual)

This protocol describes a standard, self-validating method for purifying the final product. The choice of solvent is critical and must be determined experimentally.

-

Solvent Selection: Screen various solvents (e.g., water, ethanol/water, ethyl acetate/hexanes) to identify one in which the crude product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent will reduce the final yield.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat. Perform a hot filtration through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

-

Validation: Confirm the purity of the recrystallized product by measuring its melting point (a sharp melting range indicates high purity) and analyzing it via HPLC.

Applications in Research and Drug Development

The structural motifs within 3,4-Dihydroxy-2-methylbenzoic acid make it and its derivatives interesting candidates for pharmacological evaluation.

-

Pharmaceutical Intermediate: This remains its most prominent role. It is a precursor for more complex Active Pharmaceutical Ingredients (APIs), where its specific substitution pattern is required.[12]

-

Antioxidant Activity: The catechol moiety is a well-known scavenger of reactive oxygen species (ROS). Derivatives of 3,4-dihydroxybenzoic acid have shown potent antioxidant activity, suggesting this compound could serve as a scaffold for developing novel antioxidants.[1][10]

-

Enzyme Inhibition: The ability to chelate metal ions is crucial for the function of many enzymes. Dihydroxybenzoic acid derivatives have been investigated as inhibitors of metalloenzymes, including acetylcholinesterase, which is relevant in neurodegenerative disease research.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,4-Dihydroxy-2-methylbenzoic acid is not widely available, data from closely related isomers like 2,4- and 3,5-dihydroxybenzoic acids provide reliable guidance.[13][14][15][16]

-

Hazards: The compound is expected to be a skin, eye, and respiratory tract irritant.[14][15][16]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling the powder, use a fume hood or ensure adequate ventilation to avoid dust inhalation.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[14]

-

First Aid: In case of contact, rinse eyes cautiously with water for several minutes.[13] For skin contact, wash with plenty of soap and water.[15] If inhaled, move the person to fresh air.[13]

Conclusion

3,4-Dihydroxy-2-methylbenzoic acid is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups. Its physicochemical properties, including its acidity and solubility, are well-defined by its molecular structure. A clear understanding of its spectroscopic signature is essential for its synthesis and quality control, while its reactivity profile opens avenues for the creation of diverse, high-value downstream products. For researchers in drug discovery and organic synthesis, this compound represents a versatile platform for innovation.

References

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

Organic Syntheses. (n.d.). Protocatechuic acid. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, 3,4-dihydroxy-, methyl ester (CAS 2150-43-8) - Chemical & Physical Properties. Retrieved from [Link]

-

Williams, R. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid. Retrieved from [Link]

-

PubMed. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dihydroxy-benzoic acid. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

LabSolutions. (n.d.). 3,5-dihydroxy-4-methylbenzoicacid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 28026-96-2 | Chemical Name : 3,5-Dihydroxy-4-methylbenzoic Acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Hydroxy-4-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof.

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]

- 5. 3,5-Dihydroxy-4-methylbenzoic acid CAS#: 28026-96-2 [chemicalbook.com]

- 6. global.oup.com [global.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 12. srinichem.com [srinichem.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Natural Sources of 3,4-Dihydroxy-2-methylbenzoic Acid and Its Derivatives: A Researcher's Companion

Foreword: Unveiling Nature's Phenolic Architecture

The intricate world of natural products offers a vast repository of chemical scaffolds with profound biological activities. Among these, the dihydroxybenzoic acids and their derivatives represent a class of phenolic compounds that are pivotal both as biosynthetic intermediates and as bioactive molecules in their own right. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural origins of 3,4-dihydroxy-2-methylbenzoic acid and its structural analogues. Our focus extends beyond a mere catalog of sources; we delve into the biosynthetic logic, provide robust protocols for isolation and characterization, and contextualize the significance of these compounds through their documented biological activities. As your scientific partner, this document aims to equip you with the foundational knowledge and practical insights necessary to navigate this promising area of natural product chemistry.

Section 1: The Dihydroxy-Methylbenzoic Acid Scaffold: An Overview

3,4-Dihydroxy-2-methylbenzoic acid is a hydroxylated and methylated derivative of benzoic acid. Its core structure, featuring a catechol (3,4-dihydroxy) moiety, is a well-established pharmacophore known for its potent antioxidant and metal-chelating properties. The addition of a methyl group at the C-2 position modifies its lipophilicity, steric profile, and metabolic stability, potentially fine-tuning its biological interactions. While direct natural sources of 3,4-dihydroxy-2-methylbenzoic acid itself are not widely documented, a rich diversity of its structural isomers and closely related derivatives are biosynthesized across various biological kingdoms. Understanding the natural occurrence of these analogues provides critical clues for discovery and biosynthetic engineering efforts.

Section 2: Natural Provenance of Dihydroxybenzoic Acid Derivatives

The distribution of these phenolic acids is broad, spanning the plant, fungal, and lichen kingdoms. Each domain offers unique structural variations, reflecting distinct evolutionary pressures and biosynthetic machineries.

Fungal Kingdom: A Hub of Biosynthetic Innovation

Fungi, particularly endophytic and marine-derived species, are prolific producers of novel secondary metabolites. Several species of Aspergillus have been identified as sources of unique benzoic acid derivatives.

-

Aspergillus clavatus , an endophytic fungus isolated from ascidians, has been shown to produce 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid, a clavatoic acid derivative with antimicrobial properties.[1]

-

Aspergillus versicolor , another endophytic fungus, yields novel derivatives such as methyl(S)-3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoate.[2]

These findings underscore the importance of exploring unique ecological niches for novel fungal strains capable of producing structurally complex benzoic acid derivatives.

Plant Kingdom: Widespread Distribution of Precursors and Analogues

While the specific 2-methyl derivative is elusive, plants are a rich source of the parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), and other methylated isomers. Protocatechuic acid is a key metabolite in the shikimate pathway and a degradation product of complex polyphenols like anthocyanins.[3][4]

-

Ageratum conyzoides : The leaves of this medicinal plant have been a source for the direct isolation of 3,4-dihydroxybenzoic acid.[5]

-

Dioscorea alata L. : The tuber of the purple yam contains methyl-3,4-dihydroxybenzoate, which exhibits strong antioxidant activity.[6]

-

Piper pesaresanum : This plant species produces nervogenic acid, a 3,5-disubstituted-4-hydroxybenzoic acid derivative with two dimethylallyl groups.[7]

-

General Sources of Protocatechuic Acid : It is also found in a variety of dietary sources, including cinnamon bark, bitter melon, star anise, sorghum, and various berries.[8]

Additionally, plants produce other isomers, such as 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid), highlighting the diverse regioselectivity of plant enzymes.[4]

Lichens: Symbiotic Consortia for Complex Chemistry

Lichens, the symbiotic association of fungi and algae/cyanobacteria, are renowned for producing unique secondary metabolites not found elsewhere. They are a particularly rich source of dihydroxy-methylbenzoic acid derivatives, often in the form of depsides (esters of two or more hydroxybenzoic acid units).

-

Evernia prunastri : This lichen produces evernic acid, a depside containing a 2,4-dihydroxy-6-methylbenzoic acid moiety.[9][10]

-

Placopsis contortuplicata : The ethanolic extract of this Antarctic lichen has been shown to contain 3,4-dihydroxybenzoic acid.[11]

-

Other Lichen Species : Various lichens produce compounds like 3-Methoxy-5-methylphenyl 2,4-dihydroxy-6-methylbenzoate, demonstrating the complex esterification and methylation patterns achievable in these organisms.[12][13]

The following table summarizes the natural sources of key dihydroxybenzoic acid derivatives.

| Compound/Derivative Class | Specific Compound Example | Natural Source (Genus/Species) | Kingdom | Reference(s) |

| Dihydroxy-methylbenzoic Acid | 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid | Aspergillus clavatus | Fungi | [1] |

| Dihydroxybenzoic Acid Ester | Methyl-3,4-dihydroxybenzoate | Dioscorea alata L. | Plantae | [6] |

| Dihydroxybenzoic Acid | 3,4-Dihydroxybenzoic acid (Protocatechuic Acid) | Ageratum conyzoides, Placopsis contortuplicata | Plantae, Lichen | [5][11] |

| Depsides (Methylated) | Evernic acid | Evernia prunastri | Lichen | [9][10] |

| Prenylated Hydroxybenzoic Acid | Nervogenic acid | Piper pesaresanum | Plantae | [7] |

Section 3: Biosynthetic Pathways: Nature's Synthetic Logic

The biosynthesis of dihydroxybenzoic acids primarily proceeds through the shikimate pathway in plants and microorganisms, which generates aromatic amino acids and other key aromatic precursors.

The Shikimate Pathway Core

The central pathway involves the conversion of intermediates like 3-dehydroshikimate (DHS) or the pathway's end-product, chorismate , into 3,4-dihydroxybenzoic acid (protocatechuic acid).[14]

-

From 3-Dehydroshikimate (DHS) : The enzyme DHS dehydratase directly converts DHS to protocatechuic acid. This is a common route in many soil microorganisms.[14]

-

From Chorismate : A two-step conversion from chorismate can also yield protocatechuic acid, though this is considered less direct.[14]

Fungal Degradation Pathways

Filamentous fungi like Aspergillus niger have evolved sophisticated catabolic pathways to utilize various plant-derived aromatic compounds as carbon sources. These pathways often converge on protocatechuic acid as a key intermediate. For instance, p-hydroxybenzoic acid is hydroxylated by p-hydroxybenzoate-m-hydroxylase to form protocatechuic acid, which is then subject to ring cleavage by dioxygenase enzymes for entry into primary metabolism.[15][16]

Caption: Fungal catabolic pathway in A. niger converging on protocatechuic acid.

Tailoring Reactions: Methylation

The final step in forming a compound like 3,4-dihydroxy-2-methylbenzoic acid involves a methylation reaction. This is typically catalyzed by a methyltransferase enzyme, which uses S-adenosyl methionine (SAM) as the activated methyl donor to append a methyl group onto the aromatic ring. The specific regioselectivity (i.e., methylation at the C-2 position) is dictated by the enzyme's active site architecture.

Section 4: A Practical Guide to Extraction, Isolation, and Characterization

The successful isolation of these phenolic compounds hinges on a systematic workflow that accounts for their polarity and potential instability. The following protocol represents a robust, generalized methodology synthesized from established literature.

General Experimental Workflow

The process begins with careful sample preparation and proceeds through multi-stage extraction and chromatographic purification, culminating in definitive structural analysis. The choice of solvents and chromatographic phases is critical and must be guided by the polarity of the target molecule. For dihydroxybenzoic acids, which are moderately polar, solvents like ethyl acetate and methanol are often effective.

Caption: Generalized workflow for the isolation of dihydroxybenzoic acid derivatives.

Step-by-Step Protocol

Step 1: Sample Preparation

-

Collect and authenticate the biological material (e.g., plant leaves, fungal culture, lichen thalli).

-

Shade-dry the material to a constant weight to prevent enzymatic degradation and simplify extraction.[5]

-

Grind the dried material into a fine powder to maximize the surface area for solvent penetration.

Step 2: Solvent Extraction

-

Rationale : The goal is to solubilize the target compounds while leaving behind insoluble cellular debris. A sequential extraction with solvents of increasing polarity can provide initial fractionation.

-

Procedure :

-

Macerate the powdered material in a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll. Discard the hexane extract.

-

Extract the residue sequentially with solvents of intermediate and high polarity, such as ethyl acetate and then methanol.[6] The dihydroxybenzoic acids are typically found in these more polar fractions.

-

Concentrate the extracts in vacuo using a rotary evaporator to yield the crude extracts.

-

Step 3: Chromatographic Purification

-

Rationale : Crude extracts are complex mixtures. Chromatography is essential to separate the target compound from other metabolites.

-

Column Chromatography :

-

Pack a glass column with a stationary phase like silica gel or polyamide. Polyamide is particularly effective for separating phenolic compounds due to its ability to form hydrogen bonds.[5]

-

Apply the crude ethyl acetate or methanol extract to the top of the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions that contain the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

For final purification, subject the pooled, semi-pure fractions to preparative HPLC using a C18 column.

-

Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Step 4: Structure Elucidation

-

Rationale : A combination of spectroscopic techniques is required to unambiguously determine the chemical structure of the isolated compound.

-

Mass Spectrometry (MS) : Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and calculate the molecular formula.[5]

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Determines the number and chemical environment of protons, revealing aromatic substitution patterns and the presence of methyl and hydroxyl groups.

-

¹³C NMR : Identifies the number of unique carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : Establishes connectivity between protons and carbons to assemble the complete molecular structure.[6]

-

-

Infrared (IR) Spectroscopy : Identifies key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) stretches from the carboxylic acid.[5]

Section 5: Biological Activities and Therapeutic Potential

The interest in dihydroxybenzoic acid derivatives is largely driven by their significant biological activities, which make them attractive candidates for drug development.

-

Antioxidant and Radical Scavenging Activity : The catechol moiety is a superb electron donor, allowing these molecules to neutralize reactive oxygen species (ROS).[17] This activity is often quantified using the DPPH radical scavenging assay.[6] The number and position of hydroxyl groups directly correlate with antioxidant strength.[18]

-

Enzyme Inhibition : Certain derivatives are effective and selective inhibitors of key enzymes. For example, 3,4-dihydroxybenzoic acid derivatives have shown selective inhibition of acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy.[9][17]

-

Antimicrobial and Antifungal Activity : Many plant and fungal-derived phenolics exhibit broad-spectrum antimicrobial activity, which is valuable for both agricultural and clinical applications.[7][19]

-

Anticancer Properties : Dihydroxybenzoic acids have demonstrated cytotoxicity against various cancer cell lines, such as glioblastoma.[9][10] Their pro-apoptotic and anti-inflammatory effects contribute to this activity.[3][10]

Conclusion

The search for 3,4-dihydroxy-2-methylbenzoic acid and its derivatives in nature is a compelling endeavor that bridges chemistry, biology, and pharmacology. While fungi and lichens appear to be the most promising sources for discovering novel, structurally complex derivatives, the foundational precursor, protocatechuic acid, is ubiquitous in the plant kingdom. The methodologies outlined in this guide provide a robust framework for the systematic extraction, isolation, and characterization of these valuable compounds. As our understanding of their biosynthesis and biological roles deepens, so too will our ability to harness these natural scaffolds for the development of next-generation therapeutics.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed.

- 3, 4 diHydroxyBenzoic acid Isolated from the Leaves of Ageratum conyzoides L. European Journal of Biotechnology and Bioscience.

- Two new benzoic acid derivatives from endophytic fungus Aspergillus versicolor. Arabian Journal for Science and Engineering.

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.

- Dietary hydroxybenzoic acid derivatives - Nature, occurrence and dietary burden. Journal of Food Science and Biotechnology.

- 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. South Dakota State University.

- Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI.

- Lichen and Its Microbiome as an Untapped Source of Anti‐Biofilm Compounds. PMC - NIH.

- An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI.

- Lichen Substances responsible for antioxidant activity of lichens. Biolichen.

- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.

- Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity. ResearchGate.

- Recent updates on the bioactive compounds of the marine-derived genus Aspergillus. NIH.

- Antioxidant and antidiabetic activity and phytoconstituents of lichen extracts with temperate and polar distribution. PMC - PubMed Central.

- Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig.

- Discovery of Novel p-Hydroxybenzoate-m-hydroxylase, Protocatechuate 3,4 Ring-Cleavage Dioxygenase, and Hydroxyquinol 1,2 Ring-Cleavage Dioxygenase from the Filamentous Fungus Aspergillus niger. ACS Publications.

- Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties. PubMed.

- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.

- Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties. PMC - PubMed Central.

- Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. PubMed Central.

Sources

- 1. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]

- 4. mdpi.com [mdpi.com]

- 5. biosciencejournals.com [biosciencejournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and antidiabetic activity and phytoconstituents of lichen extracts with temperate and polar distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lichen and Its Microbiome as an Untapped Source of Anti‐Biofilm Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biolichen.com [biolichen.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to 3,4-Dihydroxy-2-methylbenzoic Acid: A Key Intermediate in Antibiotic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dihydroxy-2-methylbenzoic acid, a structurally distinct isomer of the well-studied protocatechuic acid, is emerging as a valuable building block in medicinal chemistry. With the Chemical Abstracts Service (CAS) number 168899-47-6 , this compound serves as a critical intermediate in the synthesis of novel antibiotics. The strategic placement of a methyl group at the 2-position of the dihydroxybenzoic acid scaffold introduces unique physicochemical properties that can be exploited in the design of new therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of new antibacterial agents.

Chemical Identity and Structure

Chemical Name: 3,4-Dihydroxy-2-methylbenzoic acid

CAS Number: 168899-47-6[1][2][3][4]

Molecular Formula: C₈H₈O₄

Molecular Weight: 168.15 g/mol

Structure:

The structure of 3,4-Dihydroxy-2-methylbenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, two hydroxyl groups at positions 3 and 4, and a methyl group at position 2.

Caption: Chemical structure of 3,4-Dihydroxy-2-methylbenzoic acid.

Synthesis and Manufacturing

A key synthetic route to 3,4-Dihydroxy-2-methylbenzoic acid and its alkyl esters has been detailed in the patent literature, highlighting its importance as a pharmaceutical intermediate.[5] The process involves a multi-step synthesis starting from more readily available precursors.

Synthetic Pathway Overview:

Caption: Simplified synthetic pathway to 3,4-Dihydroxy-2-methylbenzoic acid.

Detailed Protocol for the Synthesis of the Methyl Ester (as an example):

-

Step 1: Aminomethylation. 3-Hydroxy-4-methoxybenzoic acid methyl ester is reacted with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the 2-position.[5]

-

Step 2: Hydrogenolysis. The resulting 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester is subjected to hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst, to convert the dimethylaminomethyl group to a methyl group.[5]

-

Step 3: Demethylation. The methoxy group at the 4-position of 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester is then cleaved (dealkylation) to yield the dihydroxy product. This is often achieved using a Lewis acid such as aluminum chloride in a suitable solvent like toluene.[5]

-

Step 4: Hydrolysis (Optional). If the free acid is desired, the resulting 3,4-dihydroxy-2-methylbenzoic acid methyl ester can be hydrolyzed to 3,4-Dihydroxy-2-methylbenzoic acid.[5]

This synthetic route provides a reliable method for producing high-purity 3,4-Dihydroxy-2-methylbenzoic acid and its esters, which is crucial for their application in pharmaceutical manufacturing.[5]

Analytical Characterization

Accurate characterization of 3,4-Dihydroxy-2-methylbenzoic acid is essential to ensure its purity and identity, particularly for use in drug development. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of 3,4-Dihydroxy-2-methylbenzoic acid and its derivatives. The separation of dihydroxybenzoic acid isomers can be challenging due to their similar structures.[6][7] Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange interactions, has proven effective for separating these isomers.[6]

A patent for the synthesis of the methyl ester of 3,4-dihydroxy-2-methylbenzoic acid provides a specific HPLC method for purity assessment, with a reported retention time of 7.05 minutes under their experimental conditions.[5]

Table 1: Example HPLC Parameters for the Analysis of Dihydroxybenzoic Acid Isomers

| Parameter | Value |

| Column | Reversed-phase C18 or mixed-mode |

| Mobile Phase | Gradient of acetonitrile and water with an acidic modifier (e.g., formic acid, acetic acid) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at approximately 254 nm or 280 nm |

| Column Temperature | Controlled, e.g., 40°C |

Note: These are general parameters and should be optimized for the specific instrument and column used.

Spectroscopic Methods

Spectroscopic techniques are vital for the structural elucidation and confirmation of 3,4-Dihydroxy-2-methylbenzoic acid.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3,4-Dihydroxy-2-methylbenzoic acid is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic ring.[12][13][14]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum of the methyl ester of the isomeric 3,4-dihydroxybenzoic acid is available and can be used as a comparative reference.[15][16][17]

Role in Drug Development and Biological Activity

The primary documented application of 3,4-Dihydroxy-2-methylbenzoic acid is as a key intermediate in the synthesis of antibiotics.[1] The presence and position of the hydroxyl and methyl groups on the benzoic acid scaffold can significantly influence the biological activity of the final antibiotic molecule.

While specific studies on the biological activities of 3,4-Dihydroxy-2-methylbenzoic acid are limited, the broader class of hydroxybenzoic acids is known to possess a wide range of pharmacological properties, including:

-

Antibacterial Activity: Many hydroxybenzoic acid derivatives exhibit antibacterial properties. The effectiveness can be influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.[18][19][20][21][22][23]

-

Antioxidant Activity: The dihydroxy substitution pattern suggests potential antioxidant activity through the scavenging of free radicals, a property common to many phenolic compounds.[18][24][25]

-

Other Potential Activities: Related compounds have been investigated for anti-inflammatory, anticancer, and neuroprotective effects.[24][26]

The introduction of the 2-methyl group in 3,4-Dihydroxy-2-methylbenzoic acid likely modulates these activities compared to its non-methylated counterpart, protocatechuic acid. This structural modification can affect factors such as lipophilicity, steric hindrance, and electronic properties, which in turn can influence receptor binding, membrane permeability, and metabolic stability of the final drug product.

Workflow for Investigating the Biological Potential of 3,4-Dihydroxy-2-methylbenzoic Acid Derivatives:

Caption: A generalized workflow for the preclinical evaluation of novel compounds derived from 3,4-Dihydroxy-2-methylbenzoic acid.

Conclusion and Future Perspectives

3,4-Dihydroxy-2-methylbenzoic acid is a molecule of significant interest for medicinal chemists and drug development professionals, primarily due to its established role as a precursor in antibiotic synthesis. While its own biological profile is not yet extensively characterized, its structural relationship to other bioactive hydroxybenzoic acids suggests a promising area for further investigation. Future research should focus on elucidating the specific antibacterial, antioxidant, and other pharmacological properties of this compound and its derivatives. A deeper understanding of how the 2-methyl substituent influences its activity will be crucial for the rational design of new and more effective therapeutic agents. The synthetic pathways and analytical methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.

References

-

Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... - ResearchGate. Available from: [Link]

-

Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Available from: [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) - NP-MRD. Available from: [Link]

-

1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. Available from: [Link]

- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents.

-

Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed. Available from: [Link]

-

HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid - HELIX Chromatography. Available from: [Link]

-

ATR-FTIR spectra of 3,4-dihydroxybenzoic acid in solution (A) (10−2 M,... - ResearchGate. Available from: [Link]

-

HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column - SIELC Technologies. Available from: [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810) - Human Metabolome Database. Available from: [Link]

-

Benzoic acid, 3,4-dihydroxy-, methyl ester - the NIST WebBook. Available from: [Link]

-

Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics - Oxford Academic. Available from: [Link]

-

OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

-

Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC - NIH. Available from: [Link]

-

Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - MDPI. Available from: [Link]

-

Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Available from: [Link]

-

Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract - SciSpace. Available from: [Link]

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository. Available from: [Link]

-

Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - MDPI. Available from: [Link]

-

3,4-Dihydroxy-benzoic acid - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

-

Supplier CAS No 168899-47-6 - BuyersGuideChem. Available from: [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

3,4-Dihydroxy-benzoic acid - Optional[ATR-IR] - Spectrum - SpectraBase. Available from: [Link]

-

Benzoic acid, 2,4-dihydroxy-, methyl ester - the NIST WebBook. Available from: [Link]

-

CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. Available from: [Link]

-

3, 4 diHydroxyBenzoic acid Isolated from the Leaves of Ageratum conyzoides L. - European Journal of Biotechnology and Bioscience. Available from: [Link]

-

Showing metabocard for 2,4-Dihydroxybenzoic acid (HMDB0029666). Available from: [Link]

-

3,4-Dihydroxybenzoic Acid - SIELC Technologies. Available from: [Link]

-

3,5-Dihydroxy-4-methylbenzoic acid - Chem-Impex. Available from: [Link]

-

3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem. Available from: [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 168899-47-6|3,4-Dihydroxy-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Supplier CAS No 168899-47-6 - BuyersGuideChem [buyersguidechem.com]

- 5. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]

- 6. helixchrom.com [helixchrom.com]

- 7. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. np-mrd.org [np-mrd.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-Hydroxy-2-methylbenzoic acid(603-80-5) 13C NMR [m.chemicalbook.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. spectrabase.com [spectrabase.com]

- 14. 3-Hydroxy-4-methylbenzoic acid(586-30-1) IR2 [m.chemicalbook.com]

- 15. Benzoic acid, 3,4-dihydroxy-, methyl ester [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. memphis.edu [memphis.edu]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ijpbp.com [ijpbp.com]

- 22. scispace.com [scispace.com]

- 23. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity [mdpi.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of 3,4-Dihydroxy-2-methylbenzoic Acid in Organic Solvents: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 3,4-Dihydroxy-2-methylbenzoic acid, a key consideration for its application in pharmaceutical and chemical research. Understanding the solubility of this compound in various organic solvents is paramount for designing and optimizing synthetic routes, purification schemes, and formulation strategies. This document will delve into the theoretical underpinnings of its solubility, present available data for a closely related analog, and provide detailed protocols for experimental determination.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 3,4-Dihydroxy-2-methylbenzoic acid, its molecular structure dictates its solubility behavior.

Molecular Structure and Polarity:

3,4-Dihydroxy-2-methylbenzoic acid is a substituted benzoic acid with a molecular formula of C₈H₈O₃. Its structure features a benzene ring, a carboxylic acid group (-COOH), two hydroxyl groups (-OH), and a methyl group (-CH₃). The carboxylic acid and hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors. The benzene ring and the methyl group contribute to the nonpolar character of the molecule. The overall polarity is a composite of these features.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[1] Given the presence of multiple polar functional groups, 3,4-Dihydroxy-2-methylbenzoic acid is expected to exhibit greater solubility in polar organic solvents.

Hydrogen Bonding:

The capacity for hydrogen bonding is a critical determinant of solubility for this compound. The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate). These favorable solute-solvent interactions can overcome the solute-solute interactions within the crystal lattice, leading to dissolution.

Influence of the Methyl Group:

The presence of the methyl group at the 2-position, ortho to the carboxylic acid, introduces steric hindrance. This can influence the planarity of the molecule and potentially affect the intermolecular hydrogen bonding between solute molecules in the solid state. Furthermore, the methyl group adds a degree of nonpolar character, which may slightly enhance solubility in less polar solvents compared to its non-methylated counterpart, protocatechuic acid (3,4-dihydroxybenzoic acid).

Solubility Data: Insights from a Structural Analog

It is a reasonable scientific assumption that the solubility profile of 3,4-Dihydroxy-2-methylbenzoic acid will be similar to that of protocatechuic acid, with potential minor variations due to the electronic and steric effects of the methyl group.

Click to view the structural comparison of 3,4-Dihydroxy-2-methylbenzoic acid and Protocatechuic acid

Sources

Navigating the Metabolic Maze: A Technical Guide to the In Vivo Metabolites of 3,4-Dihydroxy-2-methylbenzoic Acid

For Immediate Release to the Scientific Community

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of 3,4-Dihydroxy-2-methylbenzoic acid. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, this guide synthesizes established principles of xenobiotic and phenolic acid biotransformation to present a predictive metabolic map. We delve into the probable Phase I and Phase II metabolic reactions, the potential involvement of gut microbiota, and provide detailed, field-proven experimental protocols for the definitive identification and quantification of its metabolites in biological matrices. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the study of this and structurally related compounds.

Introduction: The Significance of 3,4-Dihydroxy-2-methylbenzoic Acid

3,4-Dihydroxy-2-methylbenzoic acid, a substituted catechol and benzoic acid derivative, belongs to a class of compounds with significant biological potential. Phenolic acids are widely recognized for their diverse bioactivities, and understanding their metabolic journey within a living system is paramount for elucidating their mechanisms of action, pharmacokinetic profiles, and potential toxicities.[1] The structural motifs of a catechol ring and a carboxylic acid group suggest a susceptibility to a range of well-characterized metabolic transformations. This guide will provide a predictive framework for these transformations, grounded in the established principles of drug metabolism.

Predicted In Vivo Metabolic Pathways

The in vivo metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver.[2][3] Additionally, the gut microbiota can play a crucial role in the biotransformation of aromatic compounds.[4][5][6][7]

Phase I Metabolism: The Initial Modifications

Given the structure of 3,4-Dihydroxy-2-methylbenzoic acid, extensive Phase I oxidation is not anticipated as the molecule is already hydroxylated. However, minor oxidative metabolites could potentially be formed. The primary Phase I reaction anticipated for the catechol moiety is O-methylation.

-

O-Methylation: The catechol group is a prime substrate for Catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups.[8][9][10][11][12][13] This can result in two potential isomeric methoxy-metabolites.

Phase II Metabolism: Conjugation for Excretion

Phase II reactions are conjugation pathways that increase the water solubility of compounds, facilitating their excretion. For phenolic acids, the most prominent Phase II reactions are glucuronidation and sulfation.[14][15][16][17][18]

-

Glucuronidation: The hydroxyl groups and the carboxylic acid group are all potential sites for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the attachment of glucuronic acid.

-

Sulfation: The phenolic hydroxyl groups can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), which transfers a sulfonate group.[14][15][16][17]

-

Glycine Conjugation: The carboxylic acid moiety of benzoic acid and its derivatives can be conjugated with glycine.[19][20][21][22]

Gut Microbiota Metabolism

The gut microbiome possesses a vast enzymatic repertoire capable of metabolizing aromatic compounds that escape absorption in the upper gastrointestinal tract.[4][5][6][7][23] Potential microbial transformations of 3,4-Dihydroxy-2-methylbenzoic acid could include dehydroxylation, decarboxylation, or further degradation of the aromatic ring.

The following diagram illustrates the predicted major metabolic pathways for 3,4-Dihydroxy-2-methylbenzoic acid.

Caption: Predicted in vivo metabolic pathways of 3,4-Dihydroxy-2-methylbenzoic acid.

Quantitative Data Summary of Predicted Metabolites

While specific quantitative data for the metabolites of 3,4-Dihydroxy-2-methylbenzoic acid are not available, the following table presents a structured format for reporting such data once obtained from experimental studies.

| Metabolite Class | Predicted Metabolite | Biological Matrix | Anticipated Concentration Range | Key Analytical Ion (m/z) |

| Phase I | 3-Hydroxy-4-methoxy-2-methylbenzoic acid | Plasma, Urine | Low to moderate | [M-H]⁻ |

| 4-Hydroxy-3-methoxy-2-methylbenzoic acid | Plasma, Urine | Low to moderate | [M-H]⁻ | |

| Phase II | Glucuronide Conjugates | Plasma, Urine | Moderate to high | [M-H]⁻ |

| Sulfate Conjugates | Plasma, Urine | Moderate to high | [M-H]⁻ | |

| Glycine Conjugate | Urine | Moderate to high | [M-H]⁻ | |

| Microbial | Dehydroxylated/Decarboxylated Products | Urine, Feces | Variable | [M-H]⁻ or [M+H]⁺ |

Experimental Protocols for Metabolite Identification and Quantification

A robust analytical workflow is essential for the accurate identification and quantification of metabolites. A combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive detection and nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation is the gold standard.[24][25][26][27][28][29][30][31][32][33][34][35][36][37][38]

In Vivo Study Design

A well-designed in vivo study is the cornerstone of obtaining meaningful metabolic data.[39][40][41][42][43]

Objective: To identify and quantify the major metabolites of 3,4-Dihydroxy-2-methylbenzoic acid in a relevant animal model (e.g., rat) following oral administration.

Protocol:

-

Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats, n=5 per group). House animals in metabolic cages to allow for separate collection of urine and feces.

-

Dosing: Administer a single oral dose of 3,4-Dihydroxy-2-methylbenzoic acid. Include a vehicle control group.

-

Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via cannulation. Collect urine and feces at timed intervals (e.g., 0-8h, 8-24h).

-

Sample Processing: Process blood to obtain plasma. Store all samples at -80°C until analysis.

Sample Preparation

Objective: To extract metabolites from biological matrices and prepare them for instrumental analysis.

Protocol for Plasma:

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Protocol for Urine:

-

Dilution: Dilute urine samples with an equal volume of mobile phase.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Analysis: Directly inject the supernatant for LC-MS/MS analysis. For the detection of conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) can be included.

LC-MS/MS Analysis for Metabolite Profiling

Objective: To separate, detect, and tentatively identify metabolites based on their retention time and mass-to-charge ratio.

Protocol:

-

Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

-

Data Acquisition: Acquire full scan MS data and data-dependent MS/MS fragmentation spectra.

-

Data Analysis: Utilize metabolite identification software to search for predicted metabolites and identify novel metabolites based on accurate mass and fragmentation patterns.

NMR Spectroscopy for Structural Elucidation

Objective: To definitively determine the chemical structure of purified metabolites.

Protocol:

-

Metabolite Isolation: Isolate sufficient quantities of the major metabolites from pooled urine or plasma samples using preparative HPLC.

-

NMR Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent (e.g., methanol-d4).

-

NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).[24][26][28][29]

-

Structure Determination: Interpret the NMR spectra to elucidate the complete chemical structure of the metabolite, including the position of conjugation.

The following diagram illustrates a typical experimental workflow for in vivo metabolite identification.

Caption: Experimental workflow for in vivo metabolite identification.

Conclusion and Future Directions